molecular formula C12H8N2 B135089 1,10-Phenanthroline CAS No. 66-71-7

1,10-Phenanthroline

Cat. No.: B135089
CAS No.: 66-71-7
M. Wt: 180.20 g/mol
InChI Key: DGEZNRSVGBDHLK-UHFFFAOYSA-N
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Description

1,10-Phenanthroline is a heterocyclic organic compound with the chemical formula C₁₂H₈N₂. It is a white crystalline solid that is soluble in organic solvents. The compound is characterized by its two nitrogen atoms positioned at the 1 and 10 locations on the phenanthrene backbone. This unique structure allows this compound to act as a bidentate ligand, forming strong complexes with most metal ions .

Mechanism of Action

Target of Action

1,10-Phenanthroline primarily targets Metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . It also has an affinity for zinc ions , facilitating its action as an inhibitor of zinc metallopeptidases, such as carboxypeptidase A .

Mode of Action

This compound forms strong complexes with most metal ions . It acts as a chelating ligand for the determination of Fe, Pd, and V . It also acts as a matrix metalloproteinase inhibitor . When complexed with copper, it possesses nuclease activity .

Biochemical Pathways

This compound exerts in vitro antimicrobial activity against a broad-spectrum of bacteria . The development of metal-phen complexes offers the medicinal chemist an opportunity to expand structural diversity by controlling the geometry and varying the oxidation states of the metal center .

Pharmacokinetics

Drug-likeness/pharmacokinetic calculations by swissadme indicated that the compound is suitable for use as atopical drug .

Result of Action

This compound forms a stable complex with Fe (II) ion called ferroin , which is used as an indicator in Fe (II) salt titrations . Ferroin is also used in the determination of other metals, such as nickel, ruthenium, and silver . It also inhibits the formation of the UBC9 SUMO thioester intermediate .

Action Environment

This compound is a white solid that is soluble in organic solvents . It is often sold as the monohydrate . It is used as a ligand in coordination chemistry, forming strong complexes with most metal ions . Its action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of other metal ions .

Biochemical Analysis

Biochemical Properties

1,10-Phenanthroline is known to interact with several enzymes and proteins. For instance, it has been found to chelate intracellular heavy metals including zinc, copper, and iron . In the context of copper complexes, it has been shown to inhibit cell proliferation and proteasome activity in human cancer cells . The copper (II) complex with this compound has also shown interesting biochemical properties .

Cellular Effects

This compound has been found to have significant effects on various types of cells. For example, it has been shown to have antiproliferative effects against SiHa cervical cancer cell line when coupled to sulfated ZnO nanoparticles . Additionally, copper complexes binding with this compound have been found to serve as potent, selective proteasome inhibitors and apoptosis inducers in tumor cells .

Molecular Mechanism

The molecular mechanism of action of this compound is largely dependent on its interactions with metal ions. For instance, in copper complexes, this compound is thought to be activated in an F420-dependent manner, resulting in the formation of this compound and 1,10-phenanthrolin-5-amine as major metabolites in bacteria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, optical limiting effects of this compound functionalized heterometallic Sn–Ti oxo clusters with distinct π⋯π interactions have been reported .

Metabolic Pathways

It is known to chelate intracellular heavy metals, which could potentially influence various metabolic pathways .

Transport and Distribution

It is known to be soluble in organic solvents, which could potentially facilitate its distribution within cells .

Subcellular Localization

Given its ability to form complexes with metal ions, it is likely to be found in areas of the cell where these ions are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline can be synthesized through several methods, with the Skraup reaction being one of the most common. This involves the condensation of glycerol with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as arsenic acid or nitrobenzene . The reaction proceeds through the formation of acrolein, which then condenses with the amine followed by cyclization.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs deep eutectic solvents as catalysts. This method is more efficient and environmentally friendly compared to traditional methods. The reaction involves acrolein and 8-aminoquinoline, with the deep eutectic solvent providing a more controlled and selective environment .

Chemical Reactions Analysis

1,10-Phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Peroxomonosulfate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituents: Halogens, alkyl groups, and other functional groups.

Major Products:

Comparison with Similar Compounds

  • 2,2’-Bipyridine
  • Phenanthrene
  • Ferroin

Properties

IUPAC Name

1,10-phenanthroline
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InChI

InChI=1S/C12H8N2/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DGEZNRSVGBDHLK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1
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Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
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Related CAS

16561-55-0 (zinc salt), 21532-74-1 (monoperchlorate), 22802-96-6 (hydrochloride), 3829-86-5 (mono-hydrochloride)
Record name 1,10-Phenanthroline
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DSSTOX Substance ID

DTXSID1025857
Record name 1,10-Phenanthroline
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Molecular Weight

180.20 g/mol
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Physical Description

Liquid, White solid; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS]
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Boiling Point

> 300 °C
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Solubility

>27 [ug/mL] (The mean of the results at pH 7.4)
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Vapor Pressure

0.0000523 [mmHg]
Record name 1,10-Phenanthroline
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CAS No.

66-71-7
Record name 1,10-Phenanthroline
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Synthesis routes and methods I

Procedure details

Bis (4,7-diphenyl-1,10-phenanthroline)cobalt(III) chloride, (DIP)2Co(III)Cl2, was prepared as follows: 4,7-diphenyl-1,10-phenanthroline (Aldrich) was dissolved in a minimum volume of ethanol to which one half stoichiometric CoCl2.6H2O was added. The green-brown solution was oxidized by using Br2 /H2O, and a heavy orange precipitate formed immediately. The solution was refluxed for 1 h, and concentrated hydrochloride was added. The bromine oxidation was then repeated. The crude complex was recrystallized in aqueous ethanol. Other cobalt(III) complexes of this invention may be prepared by this method by substituting the appropriate ligand for 4,7-diphenyl-1,10-phenanthroline.
[Compound]
Name
(4,7-diphenyl-1,10-phenanthroline)cobalt(III) chloride
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(DIP)2Co(III)Cl2
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CoCl2.6H2O
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Br2 H2O
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Synthesis routes and methods II

Procedure details

3.05 mM of the 4-di(2-thienyl)-1,4-butanedione obtained from Step 1 described above, 3.03 mM of 1,10-phenanthroline-5-amine, and 5.4 mM of p-toluene sulfonic acid were dissolved in toluene, and then refluxed under a nitrogen current for 4 days. The refluxed mixture was cooled to room temperature, and then toluene was removed from the mixture. The remaining material was dissolved in 5 ml of 99.8% dichloromethane solution, and eluted by using a silica column to obtain 5-di(thiophen-2-yl)-1H-pyrrol-1-yl)-1,10-phenanthroline. The yield was 85%, and the structure was confirmed by using 1H NMR. The spectroscopic data thereof is as follows:
[Compound]
Name
4-di(2-thienyl)-1,4-butanedione
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Synthesis routes and methods III

Procedure details

2.5 g of 2,2′-dibromobiphenyl, 3.9 g of 3-acetylphenyl-boronic acid, 21 ml of 2M sodium carbonate and 0.37 g of tetrakis(triphenylphosphine)palladium(0) were added to 200 ml of 1,2-dimethoxyethane, and refluxing carried out for 10 hours under nitrogen so that a Suzuki coupling reaction was performed and, by treatment in the normal way, 0.57 g of 2,2′-bis(3-acetylphenyl)biphenyl was obtained. 0.57 g of this diacetyl derivative was reacted with 0.63 g of 8-amino-7-quinolinecarbaldehyde and 0.6 g of potassium hydroxide in dioxane at 60° C. and, by treatment in the normal way, Phen-3 (0.76 g) shown below was obtained. 1H-NMR (CDCl3, ppm) 9.20 (d·d, 2H), 8.43 (d, 2H), 8.16 (d·d, 2H), 7.79 (d, 2H), 7.61−7.26 (m, 18H), 7.17 (t, 2H), 6.77 (d, 2H)
[Compound]
Name
diacetyl
Quantity
0.57 g
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reactant
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0.63 g
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0.6 g
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Synthesis routes and methods IV

Procedure details

Connecting Unit 1′ (5.0 g) was reacted with 5.2 g of 8-amino-7-quinolinecarbaldehyde and 5.0 g of potassium hydroxide at 60° C. in dioxane and, by treatment in the normal way, Phen-1 (5.8 g) shown below was obtained. 1H-NMR (CDCl3, ppm): 9.2 (d, 2H), 8.8 (d, 1H), 8.5 (d, 1H), 8.2 (m, 3H), 8.1 (t, 2H), 7.9 (t, 2H), 7.7−7.5 (m, 8H), 7.4 (m, 1H), 7.3−7.2 (m, 5H), 7.1 (s, 1H), 6.8 (t, 1H), 6.5 (d, 1H)
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5.2 g
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5 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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